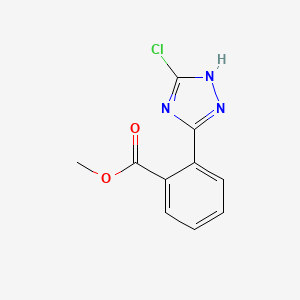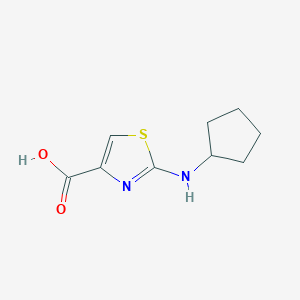
2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid
説明
“2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid” is a compound that contains several functional groups. The cyclopentylamino group is a secondary amine attached to a cyclopentane ring . The thiazole is a heterocyclic compound containing sulfur and nitrogen . The carboxylic acid group contains a carbonyl (C=O) and a hydroxyl (O-H) group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thiazole ring, the cyclopentylamino group, and the carboxylic acid group . The exact structure would depend on the positions of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the functional groups present . The amine could participate in reactions such as acylation or alkylation, the thiazole ring might undergo electrophilic substitution, and the carboxylic acid could be involved in esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the polar carboxylic acid and amine groups could enhance solubility in polar solvents, while the cyclic structures could contribute to stability and rigidity .科学的研究の応用
1. Biological Activities and Synthesis
A study by Fengyun et al. (2015) discusses the synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. These compounds showed good fungicidal activity and antivirus activity, indicating their potential in controlling fungi and virus-related issues (Fengyun et al., 2015).
2. Antimicrobial Activity
The antimicrobial properties of 2-amino-1,3-thiazole-4-carboxylic acid derivatives are highlighted in a study by Chavan and Pai (2007). The synthesized compounds exhibited good to moderate antibacterial activity against various microorganisms, including Staphylococcus aureus and Escherichia coli (Chavan & Pai, 2007).
3. Synthesis of Heterocyclic Compounds
Research by Tverdokhlebov et al. (2003) focuses on the synthesis of pyrrolo[2,1-b]thiazoles using derivatives of 2-thiazolecarboxylic acid. This study explores novel methods of creating heterocyclic compounds that can have various applications in the field of chemistry and pharmacology (Tverdokhlebov et al., 2003).
4. Antioxidant and Antitumor Evaluation
Gouda and Abu-Hashem (2011) conducted a study on the synthesis of new thiazolidine and thiazolidinone derivatives, including compounds related to 2-thiazolecarboxylic acid. They found that some of these compounds exhibited promising antioxidant and antitumor activities (Gouda & Abu-Hashem, 2011).
5. Chiral Compound Synthesis
A study by Melo et al. (1999) details the synthesis of chiral 1H-pyrrolo[1,2-c]thiazole derivatives from 2-thiazolecarboxylic acid derivatives. This research contributes to the field of stereochemistry, aiding in the creation of enantiomerically pure compounds (Melo et al., 1999).
特性
IUPAC Name |
2-(cyclopentylamino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-8(13)7-5-14-9(11-7)10-6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPOJMUZHLUQPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylamino)-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



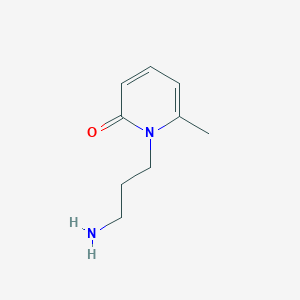



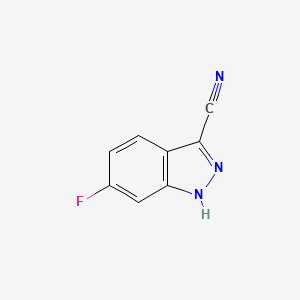
![8-(4-aminopiperidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1440540.png)
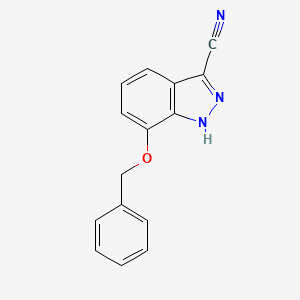
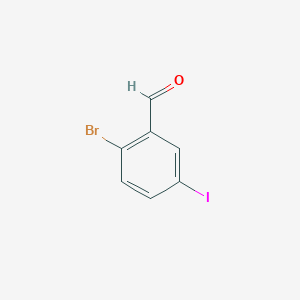
![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)
![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)
![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)
![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
